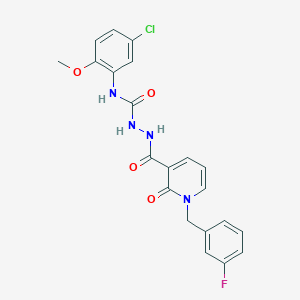

N-(5-chloro-2-methoxyphenyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN4O4/c1-31-18-8-7-14(22)11-17(18)24-21(30)26-25-19(28)16-6-3-9-27(20(16)29)12-13-4-2-5-15(23)10-13/h2-11H,12H2,1H3,(H,25,28)(H2,24,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPMVGPZNGYNLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-chloro-2-methoxyphenyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a synthetic compound characterized by its complex structure and diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 387.8 g/mol. Its structure comprises several functional groups that contribute to its reactivity and biological interactions. The presence of a chloro group, methoxy group, and a fluorobenzyl moiety are critical for its pharmacological properties.

Biological Activity

Research indicates that compounds with similar structural features exhibit significant biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to the presence of the hydrazinecarboxamide moiety which is known for its antimicrobial properties.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity in vivo, suggesting that this compound may also possess such effects. For instance, related hydrazones have been shown to inhibit inflammatory mediators in animal models.

- Antitumor Activity : Some studies suggest that derivatives of dihydropyridine compounds can induce apoptosis in cancer cells. The specific interactions of this compound with cancer cell lines remain to be extensively studied.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Enhances lipophilicity and may improve membrane penetration. |

| Methoxy Group | Potentially increases solubility and bioavailability. |

| Fluorobenzyl Moiety | May enhance binding affinity to biological targets due to increased electronic properties. |

Case Studies

Recent studies have provided insights into the biological effects of similar compounds:

- Anti-inflammatory Study : A related compound exhibited significant anti-inflammatory activity in xylene-induced ear swelling models in mice, comparable to established anti-inflammatory drugs like diclofenac sodium .

- Antimicrobial Evaluation : Compounds with structural similarities have been tested against various pathogens, showing promising results in inhibiting bacterial growth.

- Antitumor Research : Preliminary evaluations indicated that certain derivatives could induce apoptosis in cancer cell lines through mechanisms involving caspase activation .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as substituted anilines or benzyl halides. For example:

Step 1 : Coupling of 5-chloro-2-methoxyaniline with a fluorobenzyl halide derivative to form a secondary amine intermediate .

Step 2 : Cyclization of the intermediate under controlled conditions (e.g., acid/base catalysis) to form the dihydropyridine ring .

Step 3 : Hydrazinecarboxamide formation via condensation with a carbonyl-containing reagent .

- Key Reaction Conditions :

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 60–80 | K₂CO₃ | 65–75 |

| 2 | DMSO | 100–120 | H₂SO₄ | 50–60 |

| 3 | THF | RT | EDC/HOBt | 70–80 |

Q. What analytical techniques are recommended for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and functional group integrity (e.g., distinguishing hydrazinecarboxamide peaks) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (HRMS) : For exact mass verification .

- X-ray Crystallography : Optional for absolute stereochemical confirmation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (e.g., DMSO vs. DMF), temperature (80–140°C range), and catalyst loading . For example, highlights flow-chemistry optimization for similar heterocycles.

- In-line Monitoring : Implement techniques like FT-IR or Raman spectroscopy to track reaction progress and minimize side products .

- Purification Strategies : Use column chromatography with gradient elution (e.g., hexane/EtOAc to CH₂Cl₂/MeOH) for intermediates .

Q. How should discrepancies in reported biological activities (e.g., IC₅₀ values) across studies be addressed?

- Methodological Answer :

- Orthogonal Assays : Validate activity using multiple assay formats (e.g., enzymatic vs. cell-based) to rule out false positives .

- Structural Analysis : Compare batch purity (via HPLC) and confirm stereochemistry (via X-ray or NOESY NMR) to identify batch-specific variations .

- Meta-Analysis : Aggregate data from independent studies to identify trends in structure-activity relationships (SAR) .

Q. What computational methods aid in predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding with enzymes (e.g., kinases) or receptors (e.g., GPCRs) .

- MD Simulations : Perform 100-ns simulations to assess stability of ligand-target complexes .

- QSAR Modeling : Corrogate electronic (e.g., HOMO/LUMO) and steric descriptors with activity data to guide derivative design .

Contradiction Resolution Example

Scenario : Conflicting reports on the compound’s solubility in aqueous buffers.

- Resolution Strategy :

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。